molecular formula C25H23NO7 B12473244 2-(4-Methoxyphenyl)-2-oxoethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate

2-(4-Methoxyphenyl)-2-oxoethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12473244
M. Wt: 449.5 g/mol
InChI Key: WEDMXDLRXLNJGU-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-2-OXOETHYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE typically involves multi-step reactions starting from simple precursors. One common method involves the condensation of 4-methoxyphenylacetic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the benzamido group, often using amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-2-OXOETHYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield hydroxylated derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

2-(4-METHOXYPHENYL)-2-OXOETHYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    3,4-DIMETHOXYBENZOYL CHLORIDE: A related compound used in the synthesis of various benzamide derivatives.

    4,4’-Dimethoxybenzophenone: Another compound with similar methoxy functionalities.

Uniqueness

2-(4-METHOXYPHENYL)-2-OXOETHYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H23NO7

Molecular Weight

449.5 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 4-[(3,4-dimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C25H23NO7/c1-30-20-11-6-16(7-12-20)21(27)15-33-25(29)17-4-9-19(10-5-17)26-24(28)18-8-13-22(31-2)23(14-18)32-3/h4-14H,15H2,1-3H3,(H,26,28)

InChI Key

WEDMXDLRXLNJGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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